SCH 51048 (CAS 161532-65-6), also known as deshydroxy posaconazole or Posaconazole Impurity 49, is a tetrahydrofuran-based triazole compound. Originally developed as a broad-spectrum antifungal agent, it serves as the direct structural predecessor and in vivo metabolic parent to the blockbuster drug posaconazole (SCH 56592) [1]. In modern procurement and industrial chemistry, SCH 51048 is primarily sourced as a high-purity analytical reference standard for active pharmaceutical ingredient (API) quality control, a baseline compound for structure-activity relationship (SAR) studies, and a substrate for investigating cytochrome P450-mediated hydroxylation . Its distinct physicochemical profile, characterized by high lipophilicity and a specific molecular mass, makes it indispensable for validating chromatographic methods and metabolic assays in pharmaceutical development[2].
Substituting SCH 51048 with generic triazoles or even the active drug posaconazole fundamentally compromises specific industrial and laboratory workflows. In analytical quality control, SCH 51048 (Impurity 49) is required to calibrate HPLC and LC-MS/MS instruments for posaconazole API lot release; using any other triazole fails to provide the exact 16 Da mass difference and specific retention time shift needed to quantify this exact des-hydroxy manufacturing impurity [1]. Furthermore, in drug metabolism and pharmacokinetics (DMPK) studies, SCH 51048 is uniquely required as the substrate to model the specific in vivo hydroxylation pathway that generates posaconazole [2]. Generic in-class substitutes cannot replicate this exact metabolic conversion, rendering them useless for targeted CYP450 assay validation or exact structural baseline comparisons[3].
In mass spectrometry-based quality control workflows for posaconazole manufacturing, SCH 51048 serves as the critical des-hydroxy reference standard. SCH 51048 has a molecular weight of 684.78 g/mol, compared to 700.78 g/mol for posaconazole[1]. This exact 16.00 Da mass difference, corresponding to the absence of the side-chain hydroxyl group, allows for precise LC-MS/MS resolution and quantification of unreacted precursors or degradation products in the final API batch [2].
| Evidence Dimension | Molecular mass and LC-MS/MS resolution |
| Target Compound Data | SCH 51048 (MW: 684.78 g/mol) |
| Comparator Or Baseline | Posaconazole (MW: 700.78 g/mol) |
| Quantified Difference | Exact 16.00 Da mass reduction |
| Conditions | LC-MS/MS analytical profiling of API batches |
Procurement of this exact compound is mandatory for regulatory-compliant analytical method validation and posaconazole API lot release.
SCH 51048 is utilized in DMPK studies because it acts as a direct metabolic precursor to posaconazole. When administered in vivo to murine models, SCH 51048 undergoes targeted hepatic hydroxylation on its aliphatic side chain to yield circulating posaconazole [1]. The antifungal activity measured in serum post-administration of SCH 51048 is significantly higher than the intrinsic activity of the parent compound alone, quantitatively confirming its efficient conversion into the more potent secondary alcohol metabolite [2].
| Evidence Dimension | In vivo active metabolite generation |
| Target Compound Data | SCH 51048 (acts as a prodrug/precursor, generating posaconazole in vivo) |
| Comparator Or Baseline | Direct posaconazole administration (baseline active drug) |
| Quantified Difference | Generates the identical active circulating metabolite (posaconazole) via hepatic metabolism |
| Conditions | Murine in vivo pharmacokinetic and serum profiling assays |
Essential for laboratories studying azole metabolic pathways, prodrug conversion rates, and CYP450-mediated aliphatic hydroxylation.
The structural difference between SCH 51048 and its hydroxylated derivative dictates their physical properties and formulation requirements. SCH 51048 exhibits extreme insolubility in water and a very slow rate of gastrointestinal absorption, which historically limited its clinical viability [1]. In contrast, the addition of the single hydroxyl group in posaconazole significantly improves aqueous solubility and oral bioavailability [2]. Consequently, SCH 51048 is procured as a highly lipophilic, low-solubility benchmark for testing novel drug delivery systems or solubility-enhancing excipients.
| Evidence Dimension | Aqueous solubility and GI absorption profile |
| Target Compound Data | SCH 51048 (extreme water insolubility, slow GI absorption) |
| Comparator Or Baseline | Posaconazole (improved aqueous solubility and bioavailability) |
| Quantified Difference | Significant reduction in solubility due to the absence of the polar hydroxyl group |
| Conditions | Physicochemical profiling and oral formulation development |
Buyers developing novel lipid-based or nanoparticle formulations use SCH 51048 as a rigorous stress-test compound for overcoming extreme insolubility.
In structure-activity relationship (SAR) assays targeting the fungal enzyme lanosterol 14-alpha demethylase (CYP51), SCH 51048 provides the baseline for evaluating side-chain modifications. While SCH 51048 possesses intrinsic broad-spectrum activity, the hydroxylated side chain of posaconazole enhances its potency and spectrum, particularly against resistant Aspergillus and Candida strains [1]. Comparing the minimum inhibitory concentrations (MIC) of SCH 51048 against its derivatives allows researchers to quantify the exact binding affinity contribution of the side-chain hydroxyl group[2].
| Evidence Dimension | In vitro antifungal potency (MIC) and spectrum |
| Target Compound Data | SCH 51048 (baseline broad-spectrum activity) |
| Comparator Or Baseline | Posaconazole (enhanced potency and expanded spectrum) |
| Quantified Difference | Lower MIC and broader activity spectrum for the hydroxylated comparator |
| Conditions | In vitro susceptibility testing against pathogenic fungi (e.g., Aspergillus spp.) |
Crucial for medicinal chemists requiring a precise structural baseline to design and validate next-generation triazole antifungals.
Procured as 'Impurity 49' or 'Deshydroxy Posaconazole' to validate HPLC and LC-MS/MS methods, ensuring regulatory compliance and accurate quantification of unreacted precursors in commercial posaconazole batches[1].
Used as a specific substrate in hepatic microsome assays and in vivo murine models to study CYP450-mediated aliphatic hydroxylation and active metabolite generation [2].
Selected as a highly lipophilic, extremely water-insoluble model compound to evaluate the efficacy of novel solubilizing excipients, amorphous solid dispersions, and nanoparticle delivery systems [2].
Utilized as a structural baseline in target-binding assays (CYP51 inhibition) to quantify the pharmacological impact of side-chain modifications in the development of next-generation triazole therapeutics [1].